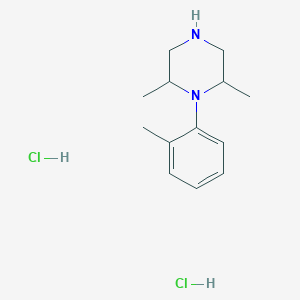![molecular formula C19H20ClN5O2S B2366464 1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine CAS No. 1322787-43-8](/img/structure/B2366464.png)
1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a pyridyl group, a sulfonyl group, and a pyrazolyl group, which are common functional groups in many bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, substituted pyridines can be synthesized via the remodeling of (aza)indoles/benzofurans .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyridyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a piperazine ring could increase its solubility in water .Applications De Recherche Scientifique
Anticancer Applications
A compound similar to 1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine demonstrated significant potential in anticancer research. The study conducted by Turov (2020) involved screening a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, against various cancer cell lines. These compounds showed promising results, particularly in inhibiting cell growth in lung, kidney, and breast cancer cell lines, among others (Turov, 2020).
Synthesis and Bioactivity
Another significant aspect of this compound's research applications is its synthesis and bioactivity. Lv, Ding, and Zhao (2013) synthesized a series of novel pyrazole carboxamide derivatives containing piperazine moiety. These compounds, including structures similar to the compound , were characterized and confirmed by X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
Antimicrobial and Antifungal Activity
Compounds with a piperazine moiety have been studied for their antimicrobial and antifungal activities. A study by Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine rings and evaluated them for antimicrobial activity against various bacteria and fungi. These compounds showed significant activity, indicating potential applications in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as nucleophilic addition–elimination reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)sulfonyl-4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-14-12-16(20)2-3-18(14)28(26,27)25-10-8-24(9-11-25)19-13-17(22-23-19)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEQSZYSVCHBHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NNC(=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2366381.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone](/img/structure/B2366382.png)
![N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2366383.png)
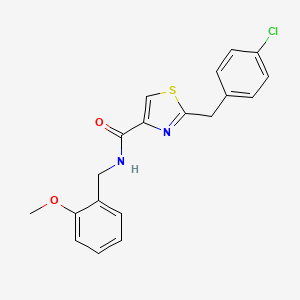
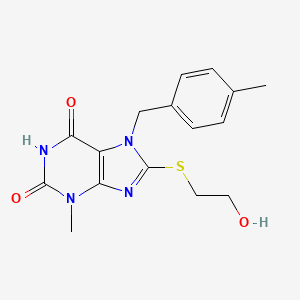
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)

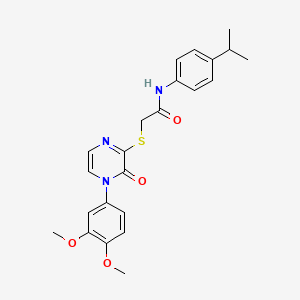

![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)
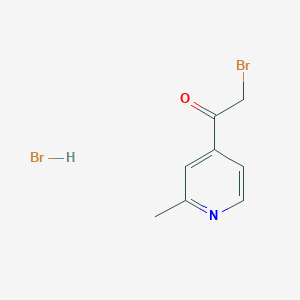
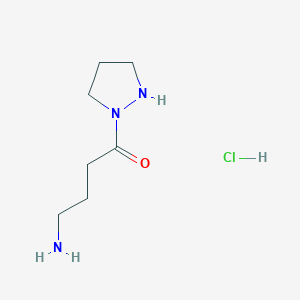
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
